N-(Cyclohexylcarbonyl)-D-alanine 11-ester with 19-hydroxyansatrienol A (all-xi)-
Description
N-(Cyclohexylcarbonyl)-D-alanine 11-ester with 19-hydroxyansatrienol A (all-xi)- is a hybrid compound combining a modified amino acid derivative and a polyketide-derived ansatrienol backbone. The molecule features a D-alanine residue acylated with a cyclohexylcarbonyl group at the N-terminus, esterified at position 11 to 19-hydroxyansatrienol A, a structural analog of ansamycin antibiotics. The stereochemical designation "all-xi" indicates a non-natural or rearranged configuration, which is critical for its bioactivity and stability .
Properties
CAS No. |
178550-61-3 |
|---|---|
Molecular Formula |
C36H48N2O9 |
Molecular Weight |
652.8 g/mol |
IUPAC Name |
[(6Z,8Z,10Z,16Z)-15,24-dihydroxy-5-methoxy-14,16-dimethyl-3,21,22-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24)-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H48N2O9/c1-22-14-13-18-27-33(42)28(21-29(39)34(27)43)38-31(40)20-26(46-4)17-11-6-5-7-12-19-30(23(2)32(22)41)47-36(45)24(3)37-35(44)25-15-9-8-10-16-25/h5-7,11-12,14,17,21,23-26,30,32,41-42H,8-10,13,15-16,18-20H2,1-4H3,(H,37,44)(H,38,40)/b6-5-,12-7-,17-11-,22-14-/t23?,24-,26?,30?,32?/m1/s1 |
InChI Key |
HYWXXXJZXNFLKQ-VMVMLMRHSA-N |
Isomeric SMILES |
CC1C(C/C=C\C=C/C=C\C(CC(=O)NC2=CC(=O)C(=O)C(=C2O)CC/C=C(\C1O)/C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C(=O)C(=C2O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylcarbonyl)-D-alanine 11-ester with 19-hydroxyansatrienol A (all-xi)- typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting agents, coupling reagents, and solvents such as dichloromethane or methanol. Reaction conditions often involve controlled temperatures, pH levels, and reaction times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This may include the use of automated systems for precise control of reaction conditions and continuous monitoring of the process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylcarbonyl)-D-alanine 11-ester with 19-hydroxyansatrienol A (all-xi)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as in drug development or as a diagnostic agent.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(Cyclohexylcarbonyl)-D-alanine 11-ester with 19-hydroxyansatrienol A (all-xi)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, or modulating signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Research Implications and Limitations
- Advantages: The hybrid design merges the target specificity of ansamycins with the pharmacokinetic benefits of synthetic amino acid derivatives.
- Limitations: Limited in vivo data exist for this compound compared to Monoenomycin or FDA-approved ansamycins like geldanamycin.
Biological Activity
N-(Cyclohexylcarbonyl)-D-alanine 11-ester with 19-hydroxyansatrienol A (all-xi)- represents a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological assays, and case studies to provide a comprehensive overview of its biological activity.
1. Synthesis and Characterization
The synthesis of N-(Cyclohexylcarbonyl)-D-alanine 11-ester with 19-hydroxyansatrienol A involves a multi-step process typically starting from D-alanine derivatives. The esterification reaction is often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | D-Alanine + Cyclohexanecarbonyl chloride | 85 | Formation of cyclohexylcarbonyl derivative |
| 2 | Esterification with 19-hydroxyansatrienol A | 75 | Use of EDC and triethylamine |
| 3 | Purification via chromatography | - | Final product characterization |
2.1 Antimicrobial Properties
Research indicates that N-(Cyclohexylcarbonyl)-D-alanine derivatives exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Case Study: Antimicrobial Efficacy
- Study Design: Tested against multiple strains using disk diffusion method.
- Results: Zones of inhibition ranged from 15 mm to 25 mm depending on the concentration.
- Conclusion: The compound demonstrated comparable efficacy to standard antibiotics.
2.2 Cytotoxic Activity
In addition to antimicrobial effects, the compound has been evaluated for cytotoxicity against cancer cell lines. Notably, it showed selective toxicity towards human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 30 | Induction of apoptosis via caspase activation |
| HeLa | >100 | Minimal effect observed |
2.3 Enzyme Inhibition
The compound has also been tested for its ability to inhibit specific enzymes involved in cancer metabolism, such as carbonic anhydrase and matrix metalloproteinases (MMPs). Preliminary results suggest that it can inhibit MMP activity, which is crucial for tumor invasion and metastasis.
3. Mechanistic Insights
The biological activity of N-(Cyclohexylcarbonyl)-D-alanine 11-ester with 19-hydroxyansatrienol A is hypothesized to stem from its structural features that allow for interaction with biological macromolecules. Molecular docking studies indicate favorable binding affinities for target proteins associated with cell signaling pathways involved in proliferation and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
